5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride is a fluorinated pyridine derivative. It is known for its unique chemical properties due to the presence of both a fluorine atom and a carboxylic acid group on the pyridine ring. This compound is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride typically involves the fluorination of a pyridine derivative. One common method includes the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to handle the fluorination reactions safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or other reduced compounds.
Scientific Research Applications
5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with enzymes or receptors. The carboxylic acid group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methylpyridine-2-carboxylic acid hydrochloride
- 5-bromo-3-methylpyridine-2-carboxylic acid hydrochloride
- 5-iodo-3-methylpyridine-2-carboxylic acid hydrochloride
Uniqueness
5-fluoro-3-methylpyridine-2-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability and reactivity, making it valuable in various research applications.
Properties
CAS No. |
2503207-12-1 |
---|---|
Molecular Formula |
C7H7ClFNO2 |
Molecular Weight |
191.59 g/mol |
IUPAC Name |
5-fluoro-3-methylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6FNO2.ClH/c1-4-2-5(8)3-9-6(4)7(10)11;/h2-3H,1H3,(H,10,11);1H |
InChI Key |
ITMSPAHACFMSPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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